molecular formula C7H5N3O2 B1583931 吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 21038-66-4

吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

货号 B1583931
CAS 编号: 21038-66-4
分子量: 163.13 g/mol
InChI 键: JQPYINKVAWEQDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It’s a yellow solid with a melting point of 328–330 °C .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O), and its 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be quite complex. For instance, the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 can lead to the formation of pyrido[2,3-d]pyrimidin-5(7)-ones .


Physical And Chemical Properties Analysis

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a yellow solid with a melting point of 328–330 °C . Its IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O), and its 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .

科学研究应用

合成和结构性质

  1. 直接合成:已开发出一种合成吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的方法,起始物为2-氯吡啶-3-羧酸。该过程涉及酯化、亲核芳香取代、酰胺形成和环闭合,允许合成具有两个相同或不同基团连接到氮上的产物 (Jatczak et al., 2014)

  2. 结构和光谱探索:报道了新型(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的合成。它们的结构是通过NMR、UV-visible和FT-IR光谱技术以及X射线衍射分析来阐明的。还使用计算方法分析它们的电子结构 (Ashraf et al., 2019)

生物制药性质

  1. ADME性质:吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的结构多样性导致生物制药性质显著变化。这包括溶解度、渗透系数和预测的人体内固有清除值的广泛范围,这对药物开发至关重要 (Jatczak et al., 2014)

化学和生物活性

  1. 衍生物的合成:通过高效合成路线合成了吡啶并[3,2-d]嘧啶-2,4-二酮及其衍生物,这对探索它们的化学和生物活性很重要 (Mamouni et al., 2003)

  2. 抗微生物研究:报道了4-氨基-5,7-二取代吡啶并[2,3-d]嘧啶及其衍生物的合成。进一步研究了这些化合物的抗微生物性能,突显了它们在药物化学中的潜力 (Kumar et al., 2007)

  3. 抑制活性:评估了吡啶并[2,3-d]嘧啶-2,4-二酮衍生物对真核细胞伸长因子-2激酶(eEF-2K)的抑制活性,这对理解它们的潜在治疗应用很重要 (Edupuganti et al., 2014)

绿色化学方法

  1. 可持续合成:已探索了吡啶并[2,3-d]嘧啶的多组分合成方法,符合绿色化学原则。这包括环境友好和成本效益的方法 (Chaudhary, 2021)

  2. 无溶剂合成:已开发了一种无溶剂、无催化剂的合成吡喃并[2,3-d]嘧啶-2,4(1H,3H)-二酮的方法,提供了一种环境友好的替代方案,产率高 (Mashkouri & Naimi-Jamal, 2009)

属性

IUPAC Name

1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPYINKVAWEQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296896
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

21038-66-4
Record name 21038-66-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of 2-aminonicotinic acid (10 g, 72.5 mmol), ammonium chloride (39 g, 725 mmol) and potassium cyanate (30 g, 362 mmol) in water (80 ml) was heated to 80° C. and maintained at this temperature with stirring for 30 minutes before being heated to 200° C. The mixture was stirred for 2 hours at this elevated temperature and then left to cool. Water (200 ml) was then added and the resultant mixture filtered. The solid was washed with hot water (100 ml) and then with cold water (2×100 ml) to give a yellow solid which corresponded to the title compound (11.79 g, 99%) in suitably clean form to be used without any further purification. m/z (LC-MSW, ESP):164 [M+H]+, R/T=2.11 mins.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
115
Citations
Q Xie, Y Shen, Y Meng, J Liang, J Xu, S Liang… - European Journal of …, 2022 - Elsevier
The constitutive activation of ERK1/2 (RAF-MEK-ERK) signaling pathway has been widely observed in many types of tumors, and the blockade of ERK1/2 signaling pathway has been …
Number of citations: 3 www.sciencedirect.com
M Jatczak, K Muylaert, LM De Coen, J Keemink… - Bioorganic & Medicinal …, 2014 - Elsevier
A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic …
Number of citations: 11 www.sciencedirect.com
AM Hayallah, MK Abdel-Hamid - Der Pharm Chem, 2014 - academia.edu
Virtual screening against the active site of cyclooxygenase-2 (COX-2) enzyme identified 3-ethyl-5-methyl-7-phenylpyrido [2, 3-d] pyrimidine-2, 4 (1H, 3H)-dione (1) as a potential inhibitor…
Number of citations: 19 www.academia.edu
D Ramesh, D Sarkar, A Joji, M Singh… - Archiv der …, 2022 - Wiley Online Library
Pyrido[2,3‐d]pyrimidine‐2,4(1H,3H)‐diones were synthesized, for the first time, from indole chalcones and 6‐aminouracil, and their ability to inhibit leishmaniasis and tuberculosis (Tb) …
Number of citations: 5 onlinelibrary.wiley.com
J Trilleras, J Quiroga, J Cobo… - … Section C: Crystal …, 2009 - scripts.iucr.org
Molecules of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, C16H15N3O2, (I), are linked by paired C—H⋯O hydrogen bonds to form centrosymmetric R22(…
Number of citations: 5 scripts.iucr.org
DW Wang, Q Li, K Wen, I Ismail, DD Liu… - Journal of agricultural …, 2017 - ACS Publications
To search for new protoporphyrinogen oxidase (PPO, EC 1.3.3.4) inhibitors with improved bioactivity, a series of novel pyrido[2,3-d]pyrimidine-2,4-dione–benzoxazinone hybrids, 9–13, …
Number of citations: 45 pubs.acs.org
M Saoud, FB Benabdelouahab, FE Guemmout… - Chemistry of …, 2002 - Springer
A cheap and safe synthetic route to obtain 3-(1-carboxyalkyl)pyrido[2,3-d]pyrimidinediones (carboxyalkyl = -CHRCO 2 H; R = H; CH 2 ; CH 2 Ph; Ph; CH 2 (C 3 H 3 N 2 ); (CH 2 ) 2 CO 2 …
Number of citations: 3 link.springer.com
YA Azev, OS Ermakova, AM Gibor, VA Bakulev… - Russian Journal of …, 2015 - Springer
6-Amino-1,3-dimethyluracil reacted with aliphatic aldehydes on heating in formic acid to give mixtures of 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-…
Number of citations: 1 link.springer.com
M Sivanandhan, A Parasuraman - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
Pyridopyrimidine are heterocyclic molecules enclosing fused pyridine and pyrimidine rings. Owing to its fascinating core structure and pharmacological applications a series of 7-([1,1′-…
Number of citations: 2 www.tandfonline.com
Y Shen, Q Xie, Y Wang, J Liang, C Jiang, X Liu… - Bioorganic …, 2023 - Elsevier
Osteosarcoma is a common primary malignant bone tumor in adolescents. Wnt/β-catenin has been proved to play a pro-oncogenic role and was overactivated in osteosarcoma. …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。